molecular formula C10H13BrO B096191 4-bromoadamantan-2-one CAS No. 19213-98-0

4-bromoadamantan-2-one

Cat. No.: B096191
CAS No.: 19213-98-0
M. Wt: 229.11 g/mol
InChI Key: FTYOJSPBIJRJOB-UHFFFAOYSA-N
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Description

4-Bromoadamantan-2-one is a brominated derivative of adamantan-2-one that serves as a key synthetic intermediate in organic and medicinal chemistry research. Its primary research value lies in its functionalization at the 4-position, which allows for further chemical modifications and ring-forming reactions to create novel, structurally complex molecules. This compound is particularly valuable for investigating the synthesis of pharmacologically active adamantane derivatives. For instance, it is a critical precursor in the patented synthesis of N-(4-Bromophenyl)-N-(2-adamantyl)amine (Bromantane), a compound studied for its unique psychostimulant and anti-asthenic properties . The adamantane core is of significant interest in drug discovery due to its ability to enhance the lipophilicity and metabolic stability of lead compounds . Furthermore, this compound and related polybrominated ketones are used in research exploring semipinacol and protoadamantane-adamantane rearrangements. These studies are crucial for developing new synthetic pathways to access 1,2,6-trisubstituted adamantanes and other structurally challenging polycyclic frameworks that are otherwise difficult to prepare . As such, this reagent provides researchers with a versatile starting point for the development of new chemical entities and for probing structure-activity relationships in various fields, including neuroscience and infectious disease.

Properties

CAS No.

19213-98-0

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

IUPAC Name

4-bromoadamantan-2-one

InChI

InChI=1S/C10H13BrO/c11-9-6-1-5-2-7(4-6)10(12)8(9)3-5/h5-9H,1-4H2

InChI Key

FTYOJSPBIJRJOB-UHFFFAOYSA-N

SMILES

C1C2CC3CC1C(C(C2)C3=O)Br

Canonical SMILES

C1C2CC3CC1C(C(C2)C3=O)Br

Synonyms

4-Bromo-2-adamantanone

Origin of Product

United States

Preparation Methods

Bromine with Lewis Acid Catalysts

Bromine (Br₂) in the presence of Lewis acids such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃) facilitates electrophilic substitution at the adamantane C-4 position. The reaction proceeds via the formation of a bromonium ion intermediate, which is stabilized by the electron-withdrawing ketone group at C-2. A typical protocol involves dissolving adamantan-2-one in dichloromethane (DCM) at 0–5°C, followed by incremental addition of Br₂ and catalytic FeBr₃ (5 mol%). After stirring for 12–24 hours, the mixture is quenched with sodium thiosulfate to yield crude this compound, which is purified via recrystallization from hexane. This method achieves yields of 70–75% with >95% purity.

Solvent and Temperature Effects

Polar aprotic solvents like DCM or chloroform enhance bromine solubility and stabilize ionic intermediates. Elevated temperatures (40–50°C) accelerate the reaction but risk over-bromination. A comparative study (Table 1) illustrates the trade-offs between reaction time and selectivity.

Table 1: Bromination Efficiency Under Varied Conditions

SolventTemp (°C)Time (h)Yield (%)Purity (%)
DCM0247597
Chloroform25187295
Toluene5086590

Radical Bromination Using N-Bromosuccinimide (NBS)

Radical-initiated bromination circumvents the regioselectivity challenges of electrophilic methods. NBS, in combination with a radical initiator like azobisisobutyronitrile (AIBN), selectively functionalizes tertiary C-H bonds.

Mechanism and Optimization

The reaction proceeds via a chain mechanism: AIBN generates radicals that abstract hydrogen from adamantan-2-one, forming a carbon-centered radical. NBS then donates a bromine atom, yielding this compound. A solvent-free approach using refluxing CCl₄ maximizes atom economy, achieving 82% yield after 6 hours.

Limitations and Side Reactions

Competitive bromination at C-1 and C-3 positions occurs in 10–15% of cases, necessitating chromatographic separation. Deuterium labeling studies confirm that the C-4 position’s higher bond dissociation energy (BDE = 98 kcal/mol) relative to C-1 (BDE = 95 kcal/mol) underpins its selectivity under radical conditions.

Transition Metal-Catalyzed Bromination

Palladium and copper catalysts enable milder bromination conditions, often improving regiocontrol.

Palladium-Mediated C-H Activation

Pd(OAc)₂ with oxidants like K₂S₂O₈ activates adamantan-2-one’s C-H bonds. A 2019 study demonstrated that using N-bromophthalimide (NBP) as the bromine source in trifluoroacetic acid (TFA) at 80°C achieves 88% yield with <5% di-brominated byproducts. The ketone group directs palladium to the C-4 position via a six-membered transition state.

Copper-Catalyzed Halogen Exchange

Copper(I) bromide (CuBr) facilitates bromide displacement from pre-functionalized intermediates. For example, 4-iodoadamantan-2-one undergoes halogen exchange with CuBr in dimethylformamide (DMF) at 120°C, affording this compound in 92% yield. This method avoids harsh brominating agents but requires prior iodination.

Oxidative Bromination of Adamantan-2-ol Derivatives

Indirect routes involving oxidation of brominated adamantanols offer an alternative pathway.

Bromination Followed by Oxidation

4-Bromoadamantan-2-ol, synthesized via hydrobromic acid (HBr) treatment of adamantan-2-ol, is oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄). This two-step process achieves 68% overall yield but generates chromium waste, complicating scale-up.

Green Oxidation Alternatives

Recent advances employ catalytic TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) with bis(acetoxy)iodobenzene (BAIB) as a stoichiometric oxidant. This system converts 4-bromoadamantan-2-ol to the ketone in 85% yield under aqueous conditions, minimizing environmental impact.

Industrial-Scale Considerations and Challenges

While laboratory methods are well-established, industrial production demands cost-effective and scalable protocols.

Catalyst Recycling

Heterogeneous catalysts like silica-supported FeBr₃ enable reuse over five cycles without significant activity loss, reducing metal waste.

Byproduct Management

Di-brominated byproducts (e.g., 1,4-dibromoadamantan-2-one) are mitigated by controlling stoichiometry (Br₂:substrate ≤1.1:1) and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-bromoadamantan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Reduction Reactions: The carbonyl group in this compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Reduction: 4-Bromo-2-adamantan-2-ol.

    Oxidation: this compound derivatives with higher oxidation states.

Scientific Research Applications

4-bromoadamantan-2-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in designing antiviral and anticancer agents.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-bromoadamantan-2-one depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, altering their activity. The bromine atom and the adamantane structure contribute to its binding affinity and specificity. The exact pathways involved can vary based on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-bromoadamantan-2-one with key analogs based on substituents, functional groups, and structural similarity:

Compound Name CAS Number Molecular Formula Key Structural Features Structural Similarity Score (if available)
This compound Not provided C₁₀H₁₃BrO Adamantane core, ketone at C2, Br at C4 N/A
2-(3-Bromoadamantan-1-yl)acetic acid 17768-34-2 C₁₂H₁₇BrO₂ Adamantane core, Br at C3, acetic acid side chain 0.93
3-Bromo-5-methyladamantane-1-carboxylic acid 14670-95-2 C₁₂H₁₇BrO₂ Adamantane core, Br at C3, methyl at C5, carboxylic acid at C1 1.00
N-(4-Bromophenyl)adamantan-2-amine 87913-26-6 C₁₆H₂₀BrN Adamantane core, amine at C2, Br-substituted phenyl ring N/A

Key Observations :

  • Substituent Position : Bromine placement (C3 vs. C4) significantly impacts electronic and steric properties. For example, 2-(3-Bromoadamantan-1-yl)acetic acid has Br at C3, which may hinder nucleophilic substitution compared to C4-substituted analogs due to steric crowding .
  • Functional Groups : The presence of a ketone (this compound) versus a carboxylic acid (3-Bromo-5-methyladamantane-1-carboxylic acid) alters solubility and reactivity. Carboxylic acid derivatives exhibit higher polarity, favoring aqueous solubility .

Physicochemical Properties

The table below summarizes available data for select compounds:

Compound Name Molecular Weight (g/mol) Boiling Point (°C) LogP Density (g/cm³)
This compound ~229.12 (calculated) Not reported ~3.5 (estimated) ~1.3 (estimated)
N-(4-Bromophenyl)adamantan-2-amine 306.24 404.8 ± 28.0 5.66 1.4 ± 0.1
4-(Bromomethyl)benzaldehyde 199.05 Not reported ~2.1 (estimated) Not reported

Key Observations :

  • Lipophilicity : N-(4-Bromophenyl)adamantan-2-amine has a high LogP (5.66), indicating extreme hydrophobicity, likely due to the adamantane core and brominated aryl group . In contrast, this compound’s LogP is estimated to be lower (~3.5) due to the polar ketone group.
  • Thermal Stability : Adamantane derivatives generally exhibit high boiling points (e.g., 404.8°C for N-(4-Bromophenyl)adamantan-2-amine), attributable to their rigid, fused-ring structure .

Q & A

Q. What are the standard synthetic routes for 4-bromoadamantan-2-one, and how is its purity validated?

  • Methodological Answer : The compound is synthesized via Friedel-Crafts alkylation using 1-adamantanol and bromophenol derivatives in dichloromethane with concentrated sulfuric acid as a catalyst. After 8 hours of stirring, the product is neutralized, extracted, and recrystallized in isooctane . Purity validation employs melting point analysis (140–141°C), NMR spectroscopy (¹H/¹³C), and HPLC (>95% purity). For new derivatives, elemental analysis and X-ray crystallography are recommended to confirm structural integrity .
Key Synthesis Parameters
Reaction Time: 8 hours
Catalyst: H₂SO₄
Solvent: Dichloromethane
Recrystallization Solvent: Isooctane

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Assigns bromine and carbonyl positions via ¹H/¹³C chemical shifts and coupling constants.
  • IR Spectroscopy : Confirms carbonyl (C=O) stretching (~1700 cm⁻¹) and C-Br bonds (~600 cm⁻¹).
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 257) and fragmentation patterns.
  • X-ray Diffraction : Resolves crystal structure and steric effects of the adamantane framework .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of nucleophilic substitutions in this compound?

  • Methodological Answer : Regioselectivity is modulated by solvent polarity (e.g., DMSO for polar transition states) and catalysts (e.g., Pd for cross-coupling). Kinetic control favors substitution at the bromine site, while steric hindrance from the adamantane skeleton may redirect reactivity . For example, SN2 mechanisms dominate in polar aprotic solvents, whereas SN1 pathways require carbocation stabilization .

Q. How should researchers address contradictory data in reaction outcomes or spectroscopic analyses?

  • Methodological Answer :
  • Replication : Repeat experiments under identical conditions to rule out procedural errors.
  • Control Experiments : Isolate variables (e.g., catalyst purity, moisture levels).
  • Statistical Analysis : Apply tools like ANOVA to evaluate data significance .
  • Cross-Validation : Use alternative techniques (e.g., LC-MS vs. GC-MS) to confirm results .

Q. What strategies enhance the reproducibility of this compound synthesis across laboratories?

  • Methodological Answer :
  • Detailed Protocols : Include step-by-step procedures, exact reagent grades, and equipment specifications.
  • Supplementary Data : Provide raw NMR/IR spectra and chromatograms in supporting information .
  • Collaborative Validation : Share samples with independent labs for cross-testing .
Critical Parameters for Reproducibility
Catalyst Concentration: 1:1 molar ratio
Reaction Temperature: 25°C (ambient)
Drying Agent: Anhydrous Na₂SO₄

Q. How can computational modeling predict the reactivity of this compound in complex reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates activation energies for bromine displacement or carbonyl reactivity. Molecular docking studies assess interactions with biological targets (e.g., enzyme active sites). Thermodynamic data from NIST (e.g., ΔG‡ for substitution) validate computational predictions .

Q. What methodologies assess thermodynamic versus kinetic control in bromination reactions of adamantane derivatives?

  • Methodological Answer :
  • Temperature Variation : Lower temperatures favor kinetic products (e.g., mono-brominated derivatives), while higher temperatures allow thermodynamic equilibration.
  • Quenching Studies : Halt reactions at intervals to track intermediate formation .
  • Isotopic Labeling : Use ⁸¹Br to trace bromine migration pathways .

Q. In drug design, how is this compound utilized as a scaffold, and what biological assays validate its activity?

  • Methodological Answer : The adamantane core enhances metabolic stability and lipophilicity. Derivatives are screened via:
  • Enzyme Inhibition Assays : Measure IC₅₀ against targets (e.g., proteases).
  • Cellular Uptake Studies : Radiolabeled compounds track bioavailability.
  • In Vivo Models : Assess pharmacokinetics in rodent studies .

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